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4-Hydroxy-N-methyl-N-isopropyltryptamine, commonly known as 4-HO-MiPT or miprocin, is a

synthetic psychedelic substance belonging to the tryptamine chemical class.[1][2][3] First

synthesized by David Repke and colleagues in 1981, its human pharmacology was later

detailed in collaboration with Alexander Shulgin.[1][4] Structurally, it is the N-isopropyl

homologue of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1] Like

classic serotonergic psychedelics, the effects of 4-HO-MiPT are primarily mediated by its

activity as a partial agonist at the serotonin 5-HT₂A receptor.[1][2][3] Its unique pharmacological

profile, characterized by a combination of sedative and stimulating physical effects,

distinguishes it from more common tryptamines and makes its structural congeners a subject of

significant interest for neuropharmacological research.[3][4][5]

This guide provides a comprehensive technical overview of the homologues and analogues of

4-HO-MiPT. We will explore the nuanced structure-activity relationships (SAR) that govern their

pharmacology, detail synthetic and analytical methodologies, and describe the essential in vitro

and in vivo assays for their characterization. The objective is to furnish a foundational resource

for professionals engaged in the research and development of novel psychoactive compounds.

Section 1: Chemical Relatives: A Survey of 4-HO-
MiPT Homologues and Analogues
The pharmacological properties of tryptamines can be systematically tuned through chemical

modifications at two primary sites: the terminal amine of the ethylamine side chain and the
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indole ring. This allows for the generation of a vast library of related compounds with distinct

receptor interaction profiles.

Homologues: These compounds share the core 4-hydroxy-tryptamine structure but differ in

the alkyl substituents on the terminal nitrogen atom. The size, branching, and symmetry of

these groups are critical determinants of receptor affinity and functional activity.

Analogues: This broader category includes modifications at other positions. A key class

involves the conversion of the 4-hydroxy group into a prodrug moiety, such as an acetoxy

ester (4-AcO), which is readily hydrolyzed in vivo to the active 4-hydroxy form.[6][7] Other

analogues feature substitutions at different positions on the indole ring, such as the 5-

position (e.g., 5-MeO-MiPT).[1]

Key examples within this chemical family include:

Psilocin (4-HO-DMT): The N,N-dimethyl homologue and the archetypal 4-hydroxytryptamine.

[1]

4-HO-MET: The N-methyl-N-ethyl homologue.[6]

4-HO-DiPT: The N,N-diisopropyl homologue.[1][6]

4-AcO-MiPT: The O-acetylated prodrug analogue of 4-HO-MiPT.[1][6]

MiPT: The non-hydroxylated parent compound, N-methyl-N-isopropyltryptamine.[1][8]

Section 2: Structure-Activity Relationships (SAR)
The subtle interplay between a molecule's structure and its biological activity is central to drug

design. For 4-substituted tryptamines, a clear SAR has been established, primarily concerning

5-HT₂A receptor activation.

The Influence of N,N-Dialkyl Substituents
The primary determinant of potency among 4-hydroxytryptamine homologues is the steric bulk

of the N-alkyl groups.[6][9] In vivo studies using the head-twitch response (HTR) in mice—a

reliable behavioral proxy for 5-HT₂A activation—demonstrate a clear trend: as the size of the

substituents increases, potency decreases.[6][7][9]
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This relationship holds for both symmetrical and asymmetrical substitutions. For instance, the

rank order of potency for symmetrical homologues is: psilocin (dimethyl) > 4-HO-DET (diethyl)

> 4-HO-DPT (dipropyl) > 4-HO-DiPT (diisopropyl).[6][9] A similar trend is observed for

asymmetrical homologues: 4-HO-MET (methyl-ethyl) > 4-HO-MPT (methyl-propyl) > 4-HO-

MiPT (methyl-isopropyl).[6][9] This suggests that larger alkyl groups may create a less optimal

fit within the 5-HT₂A receptor binding pocket.

Furthermore, bulkier N-alkyl groups have been shown to decrease potency at 5-HT₂C

receptors while increasing efficacy at 5-HT₂B receptors, highlighting how structural changes

can fine-tune receptor selectivity profiles.[6][7]

The Role of the 4-Position Substituent
Modification of the 4-hydroxy group has a profound and dichotomous effect on activity. O-

acetylation to form compounds like 4-AcO-MiPT reduces in vitro potency at the 5-HT₂A

receptor by 10- to 20-fold.[6][7] This is causally linked to the ester group being a poorer

hydrogen bond donor compared to the hydroxyl group, which is critical for receptor interaction.

However, this dramatic loss of in vitro potency does not translate to in vivo studies. The HTR

potency of 4-acetoxy tryptamines is nearly identical to their 4-hydroxy counterparts.[6][7] This

strongly indicates that 4-acetoxy compounds function as prodrugs, being rapidly deacetylated

by esterases in the body to release the pharmacologically active 4-hydroxy metabolite.[6][7]

Quantitative SAR Data Summary
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Compound N-Substituents
HTR Potency
(ED₅₀, µmol/kg)

In Vitro 5-HT₂A
Potency (EC₅₀,
nM)

Notes

Psilocin (4-HO-

DMT)

Symmetrical:

Methyl, Methyl
0.81[6][9] 4.1

High potency,

benchmark

compound.

4-HO-MET
Asymmetrical:

Methyl, Ethyl
0.65[6][9] 8.3

Among the most

potent

asymmetrical

homologues.

4-HO-MiPT
Asymmetrical:

Methyl, Isopropyl
2.97[6][9] 20.4

Moderate

potency;

increased steric

hindrance.

4-HO-DiPT

Symmetrical:

Isopropyl,

Isopropyl

3.46[6][9] 60.1

Lower potency

due to bulky N,N-

substituents.

4-AcO-DMT
Symmetrical:

Methyl, Methyl
0.79 80.5

In vivo potency

similar to

psilocin,

confirming

prodrug action.

[6]

Note: Data compiled from various sources and experimental conditions may vary. The HTR

data provides a robust in vivo comparison of 5-HT₂A-mediated effects.

Section 3: Synthetic and Analytical Methodologies
The exploration of novel tryptamines requires robust and reproducible methods for their

synthesis, purification, and analytical characterization.

General Synthetic Strategy
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The synthesis of 4-hydroxytryptamines typically follows a convergent route, often starting from

a protected 4-hydroxyindole derivative. A representative synthesis, adapted from the

documented procedure for 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), provides a validated

workflow.[10][11]

Protection: The hydroxyl group of 4-hydroxyindole is first protected to prevent unwanted side

reactions. A common and effective choice is the benzyl group, forming 4-benzyloxyindole.

This step is critical for directing reactivity to the 3-position of the indole ring.

Side Chain Introduction (Acylation): The protected indole is reacted with oxalyl chloride,

followed by the desired amine (e.g., isopropylamine for 4-HO-NiPT). This forms an N-

substituted-indole-3-glyoxylamide intermediate.[10][11] This two-step, one-pot procedure is

highly efficient for constructing the core side chain structure.

Reduction: The glyoxylamide intermediate contains two carbonyl groups that must be

reduced. A strong reducing agent, such as lithium aluminum hydride (LAH) or borane, is

used to reduce both the amide and the adjacent ketone to yield the protected tryptamine, 4-

benzyloxy-N-isopropyltryptamine.[10][11]

Deprotection: The final step is the removal of the benzyl protecting group. This is typically

achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen

atmosphere.[10][11] This cleanly cleaves the benzyl ether, yielding the final 4-

hydroxytryptamine product.

Purification and Salt Formation: The final product is often purified by crystallization,

frequently as a salt (e.g., fumarate) to improve stability and handling.[1][4]

4-Benzyloxyindole N-isopropyl-4-benzyloxy-
3-indoleglyoxylamide

 1. Oxalyl Chloride
 2. Isopropylamine 4-Benzyloxy-N-

isopropyltryptamine
 Reduction (e.g., LAH) 4-Hydroxy-N-

isopropyltryptamine
(4-HO-NiPT)

 Hydrogenation (Pd/C, H2) 

Click to download full resolution via product page

Caption: General synthetic workflow for 4-hydroxytryptamines.

Analytical Characterization Techniques
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Accurate identification and quantification are paramount for both research and regulatory

purposes. A multi-technique approach is standard practice.

Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a

photodiode array (PDA) detector is a workhorse technique for separating and quantifying

tryptamines and their impurities.[12][13][14] Gas Chromatography-Mass Spectrometry (GC-

MS) is also widely used, though care must be taken as some tryptamines can be thermally

labile.[13][14][15]

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass

spectrometry provides highly sensitive and specific detection, making it the gold standard for

analyzing tryptamines in complex biological matrices.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous

structural elucidation of novel compounds, providing detailed information about the molecular

framework.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a

molecule in its crystalline form.[1][4][10] This is crucial for understanding intermolecular

interactions and for computational modeling studies.

Section 4: Pharmacological Evaluation
Characterizing the pharmacological profile of a novel compound involves a tiered approach,

moving from in vitro receptor interactions to in vivo behavioral effects.

In Vitro Assays: Receptor Affinity and Function
The first step is to determine how strongly a compound binds to its targets and whether that

binding results in a biological response.

This assay quantifies the binding affinity (Kᵢ) of a test compound for a specific receptor.[16]

Membrane Preparation: Cell lines engineered to express a high density of the target receptor

(e.g., 5-HT₂A) are cultured, harvested, and homogenized to create a membrane preparation

rich in the receptor.
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Competitive Binding: The membrane preparation is incubated with a fixed concentration of a

radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying

concentrations of the unlabeled test compound (e.g., 4-HO-MiPT).

Separation and Counting: The reaction is terminated, and receptor-bound radioligand is

separated from unbound radioligand via vacuum filtration. The radioactivity of the filters is

measured using a scintillation counter.

Data Analysis: The amount of bound radioligand decreases as the concentration of the test

compound increases. This data is used to calculate the IC₅₀ (the concentration of test

compound that displaces 50% of the radioligand), from which the Kᵢ is derived using the

Cheng-Prusoff equation.[16] A lower Kᵢ value signifies higher binding affinity.

Assay Preparation

Incubation & Separation

Analysis

Receptor-rich
Membrane Prep

Incubate Components

Radioligand
([3H]-Ketanserin)

Test Compound
(e.g., 4-HO-MiPT)

Vacuum Filtration
(Separates bound/unbound)

Scintillation Counting

Calculate IC50 -> Ki

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://pdf.benchchem.com/1342/A_Comparative_Analysis_of_the_Receptor_Binding_Profiles_of_4_HO_DPT_and_Psilocin.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

While binding assays measure affinity, functional assays measure a compound's ability to

activate the receptor and elicit a cellular response. For Gq-coupled receptors like 5-HT₂A,

calcium mobilization assays are standard.[6][7][9] Agonist binding to the 5-HT₂A receptor

activates a signaling cascade that results in the release of intracellular calcium.[16] By using a

calcium-sensitive fluorescent dye, this release can be quantified to determine a compound's

potency (EC₅₀) and efficacy (Eₘₐₓ).
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Caption: The 5-HT₂A receptor Gq signaling cascade.
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In Vivo Assays: Behavioral Correlates
To understand a compound's effects in a living system, behavioral assays are essential. As

previously mentioned, the head-twitch response (HTR) in rodents is the most widely accepted

model for assessing in vivo 5-HT₂A receptor activation and predicting psychedelic potential in

humans.[1][6][7] The frequency of head twitches is dose-dependent and can be blocked by 5-

HT₂A antagonists, validating the mechanism of action.

Metabolism
The metabolic fate of a compound dictates its duration of action and potential for drug-drug

interactions. While specific data for 4-HO-MiPT is limited, the metabolism of its close relative,

psilocin, provides a validated model. Psilocin is primarily metabolized via two pathways:

glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes and conversion to 4-

hydroxyindole-3-acetic acid (4-HIAA) by monoamine oxidase (MAO) and other enzymes.[17]

[18] Cytochrome P450 enzymes, particularly CYP2D6, also play a role in producing minor

metabolites.[18][19] It is highly probable that 4-HO-MiPT and its homologues undergo similar

metabolic transformations.

Conclusion
4-HO-MiPT and its structural congeners represent a rich chemical space for investigating the

pharmacology of serotonergic compounds. The structure-activity relationships within this family

are well-defined, demonstrating a clear correlation between the steric properties of N-alkyl

substituents and 5-HT₂A receptor potency. Furthermore, the 4-position substituent serves as a

chemical switch, allowing for the design of prodrugs that are activated in vivo. A systematic

application of the synthetic, analytical, and pharmacological methodologies outlined in this

guide is essential for the continued exploration of these compounds and the development of

novel therapeutics targeting the serotonin system.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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